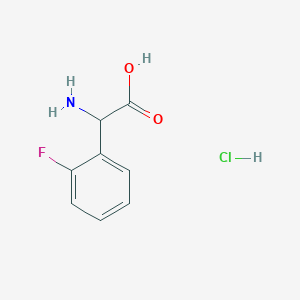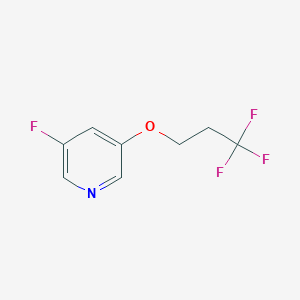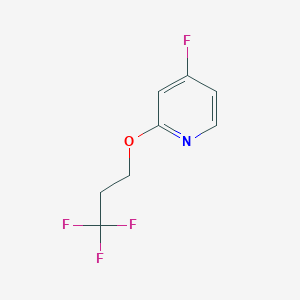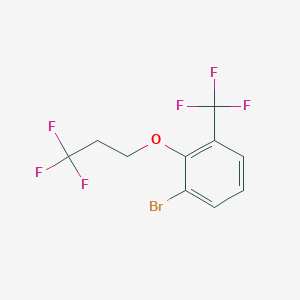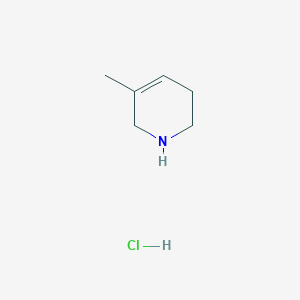amine hydrochloride CAS No. 1645529-42-5](/img/structure/B1447032.png)
[(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride
Vue d'ensemble
Description
“(2-Bromo-5-fluorophenyl)methylamine hydrochloride” is a chemical compound with the CAS number 1645529-42-5 . It has a molecular weight of 254.53 and a molecular formula of C8H10BrClFN .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-5-fluorophenyl)methylamine hydrochloride” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a methylamine group via a methylene bridge .Applications De Recherche Scientifique
Synthesis and Chemical Structure
- The compound has been synthesized through amination and cyclization processes from 2-bromo-1-(3-fluorophenyl)-1-propanone, resulting in a structure confirmed by IR and 1H NMR techniques. This synthesis method provides insights into the molecular structure and potential chemical behavior of (2-Bromo-5-fluorophenyl)methylamine hydrochloride (Tao Yuan, 2012).
Potential Antidepressant Activities
- Research indicates potential antidepressant activities for compounds synthesized from similar structures. For instance, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized through a similar pathway, demonstrated antidepressant activities in mice forced swimming tests, suggesting a line of investigation for the antidepressant potential of (2-Bromo-5-fluorophenyl)methylamine hydrochloride (Tao Yuan, 2012).
Antimicrobial Activity
- Another related compound, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, showcased in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This finding opens up potential research avenues for the antimicrobial properties of (2-Bromo-5-fluorophenyl)methylamine hydrochloride (Nadine Uwabagira et al., 2018).
Chemical Functionalization
- Studies involving the chemoselective functionalization of compounds with similar structures, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrate the potential for (2-Bromo-5-fluorophenyl)methylamine hydrochloride in advanced chemical synthesis and modification. These processes can lead to the production of compounds with specific desirable properties (Bryan W. Stroup et al., 2007).
Biological Activity Screening
- Similar compounds have been screened for various biological activities, including antipsychotic and anticonvulsant activities. This suggests the potential for (2-Bromo-5-fluorophenyl)methylamine hydrochloride to be evaluated in similar biological assays to determine its efficacy in these areas (H. Kaur et al., 2010).
Propriétés
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-11-5-6-4-7(10)2-3-8(6)9;/h2-4,11H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMZEWXZKIUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)
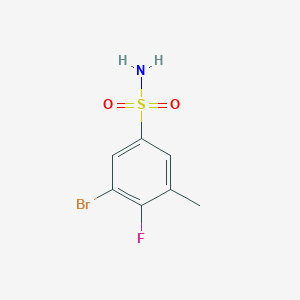
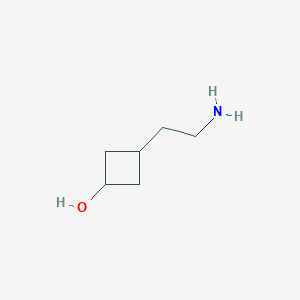
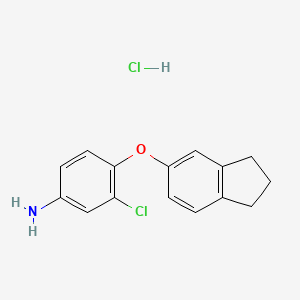
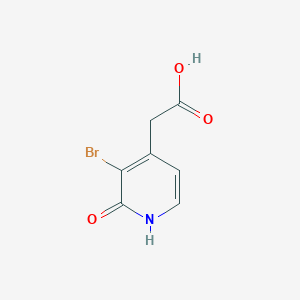
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)
